1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is a chemical compound classified under the category of esters, specifically as a propionate ester derived from cyclohexanol. Its molecular formula is , and it is known for its applications in the fragrance industry due to its pleasant aroma. The compound can be synthesized through various methods, including hydrogenation processes.
This compound falls into the broader classification of fragrance compounds and synthetic esters. It is primarily used in the formulation of perfumes and flavorings. The chemical structure includes a cyclohexane ring substituted with a methyl group and a vinyl group, contributing to its unique olfactory properties.
The synthesis of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be achieved through several methods:
The hydrogenation process is particularly notable for its efficiency, often achieving yields above 99% purity. The catalysts are typically employed in small quantities relative to the substrate, ensuring that the reaction is both economical and effective.
The molecular structure of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is characterized by:
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can participate in various chemical reactions typical for esters, including:
The reactions involving this compound tend to proceed via nucleophilic attack on the carbonyl carbon of the ester group, leading to cleavage and formation of new products.
The mechanism of action for 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate primarily relates to its role as a fragrance compound:
The exact pathways and receptor interactions are complex and involve various biochemical processes that translate chemical signals into sensory perceptions.
The compound exhibits standard reactivity for esters, including susceptibility to hydrolysis and transesterification under appropriate conditions.
This compound finds significant use in:
Catalytic hydrogenation is pivotal for synthesizing the terpenoid precursor of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate. Methyl cinnamate (CAS 1754-62-7) serves as the primary starting material, undergoing selective hydrogenation under controlled conditions. Industrial processes typically employ Raney nickel at moderate hydrogen pressures (1.5–2.5 MPa) and temperatures of 80–100°C, achieving >95% conversion to methyl 3-cyclohexylpropionate within 4–6 hours [2]. Alternative catalysts include ruthenium (Ru) and palladium (Pd) supported on carbon, which operate at lower temperatures (50–70°C) but require higher catalyst loadings (3–5 wt%) [3]. The hydrogenation is stereoselective, yielding predominantly the cis-isomer of the cyclohexyl intermediate, which influences subsequent esterification kinetics.
Table 1: Hydrogenation Catalyst Performance Comparison
| Catalyst | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | 2.0 | 90 | 5.0 | 97.5 |
| Pd/C (5%) | 1.0 | 60 | 3.5 | 92.0 |
| Ru/Al₂O₃ | 3.0 | 70 | 4.5 | 94.8 |
Critical to optimization is inhibitor addition (e.g., p-methoxyphenol at 0.1 wt%) to prevent olefin polymerization side reactions during hydrogenation. The reaction follows pseudo-first-order kinetics, with hydrogen concentration and catalyst dispersion as rate-determining factors [2] [3].
The propionate ester group is introduced via solvent-free transesterification between methyl 3-cyclohexylpropionate and the terpenic alcohol trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol (CAS 155626). Dibutyltin oxide (1.2–1.8 mol%) catalyzes this reaction at 140–160°C, enabling >90% conversion in 3 hours [2]. The process leverages continuous azeotropic removal of methanol to shift equilibrium toward the target ester. Key advantages include:
Reaction kinetics studies reveal an initial rapid phase (first 60 minutes) governed by alcohol-catalyst coordination, followed by a diffusion-limited plateau phase. By-product analysis indicates <3% formation of 1-methylene-4-(1-methylvinyl)cyclohexane (CAS 499-97-8) due to dehydration, mitigated by temperature control below 165°C [2] [5].
Table 2: Transesterification By-Product Distribution
| Temperature (°C) | Catalyst Loading (mol%) | Target Ester Yield (%) | Dehydration By-Product (%) |
|---|---|---|---|
| 140 | 1.2 | 91.2 | 1.8 |
| 150 | 1.5 | 93.7 | 2.1 |
| 160 | 1.8 | 95.3 | 2.9 |
Heterogeneous catalysts (Raney Ni, Pd/C) dominate hydrogenation steps due to easy recovery and tolerance to industrial feedstock impurities. Raney Ni provides cost advantages ($50–100/kg) but requires post-reaction filtration and alkaline washing to prevent catalyst deactivation. Pd/C offers superior selectivity (99.2% vs. 97.5% for Ni) but increases production costs by 20–30% [3].
Homogeneous catalysts like dibutyltin oxide excel in transesterification due to molecular-level contact with reactants. However, they necessitate additional purification steps (e.g., aqueous extraction) for catalyst removal, generating wastewater streams. Emerging alternatives include immobilized lipases, though industrial adoption remains limited by enzyme stability above 80°C [2].
Table 3: Catalyst System Trade-offs in Industrial Production
| Parameter | Heterogeneous Systems | Homogeneous Systems |
|---|---|---|
| Catalyst Cost | $50–150/kg | $80–200/kg |
| Reaction Selectivity | 92–99% | 90–95% |
| Reusability | 5–12 cycles | Not reusable |
| By-Product Generation | Low (0.5–2%) | Moderate (2–5%) |
| Scalability | Excellent | Good |
Solvent choice critically impacts hydrogenation efficiency and transesterification equilibrium. Polar protic solvents (e.g., isopropanol) enhance hydrogen solubility in hydrogenation steps, accelerating reaction rates 1.8-fold versus aprotic solvents. However, solvent-free transesterification is preferred for final ester formation, reducing energy consumption by 40% [2].
Reaction kinetics studies reveal:
Industrial-scale optimization employs continuous stirred-tank reactors (CSTRs) with inline GC monitoring for hydrogenation, while transesterification uses falling-film reactors to facilitate methanol vapor removal. Throughput exceeds 500 kg·m−3·h−1 for integrated processes [2] [3].
Table 4: Industrial Process Parameters for Key Reactions
| Parameter | Catalytic Hydrogenation | Transesterification |
|---|---|---|
| Preferred Reactor | CSTR with gas dispersion | Falling-film reactor |
| Temperature Range (°C) | 80–100 | 140–160 |
| Pressure Range (MPa) | 1.5–3.0 | 0.1 (vacuum-assisted) |
| Space-Time Yield (kg·m⁻³·h⁻¹) | 320–380 | 500–550 |
| Downstream Processing | Catalyst filtration | Short-path distillation |
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